Cas no 932708-14-0 (Pexopiprant)

Pexopiprant 化学的及び物理的性質
名前と識別子
-
- Pexopiprant
- MJM7982YDS
- ({8-chloro-3-[(4-chlorophenyl)methyl]-4-
- (difluoromethoxy)-2-ethylquinolin-5-yl}oxy)acetic acid
- Pexopiprant [INN]
- ((8-Chloro-3-(4-chlorobenzyl)-4-(difluoromethoxy)-2-ethylquinolin-5-yl)oxy)acetic acid
- [8-chloro-3-(4-chlorobenzyl)-4-difluoromethoxy-2-ethylquinolin-5-yloxy]acetic Acid
- 2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid
- Acetic acid, 2-((8-chloro-3-((4-chlorophenyl)methyl)-4-
- SCHEMBL3779879
- MS-28314
- CS-0116459
- AKOS040758464
- 932708-14-0
- DA-56716
- Acetic acid, 2-((8-chloro-3-((4-chlorophenyl)methyl)-4-(difluoromethoxy)-2-ethyl-5-quinolinyl)oxy)-
- HY-109186
- UNII-MJM7982YDS
- F82641
-
- インチ: 1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28)
- InChIKey: LZLJEKKWOIJMSR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=C1N=C(CC)C(=C2OC(F)F)CC1C=CC(=CC=1)Cl)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 455.0502697g/mol
- どういたいしつりょう: 455.0502697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 6.7
Pexopiprant セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Pexopiprant 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024A1R-25mg |
Pexopiprant |
932708-14-0 | 99% | 25mg |
$3447.00 | 2024-04-20 | |
1PlusChem | 1P024A1R-100mg |
Pexopiprant |
932708-14-0 | 99% | 100mg |
$8792.00 | 2024-04-20 | |
Ambeed | A1550010-100mg |
Pexopiprant |
932708-14-0 | 98% | 100mg |
$7650.0 | 2024-05-30 | |
Ambeed | A1550010-10mg |
Pexopiprant |
932708-14-0 | 98% | 10mg |
$2289.0 | 2025-03-01 | |
1PlusChem | 1P024A1R-10mg |
Pexopiprant |
932708-14-0 | 99% | 10mg |
$1730.00 | 2024-04-20 | |
1PlusChem | 1P024A1R-50mg |
Pexopiprant |
932708-14-0 | 99% | 50mg |
$5507.00 | 2024-04-20 | |
1PlusChem | 1P024A1R-5mg |
Pexopiprant |
932708-14-0 | 99% | 5mg |
$1101.00 | 2024-04-20 | |
Ambeed | A1550010-25mg |
Pexopiprant |
932708-14-0 | 98% | 25mg |
$2980.0 | 2024-05-30 | |
Ambeed | A1550010-5mg |
Pexopiprant |
932708-14-0 | 98% | 5mg |
$1439.0 | 2025-03-01 |
Pexopiprant 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Pexopiprantに関する追加情報
Comprehensive Overview of Pexopiprant (CAS No. 932708-14-0): Mechanism, Applications, and Research Insights
Pexopiprant (CAS No. 932708-14-0) is a selective prostaglandin D2 (PGD2) receptor antagonist, specifically targeting the DP2 receptor (also known as CRTH2). This small molecule has garnered significant attention in pharmaceutical research due to its potential therapeutic applications in inflammatory and allergic diseases, such as asthma, atopic dermatitis, and chronic obstructive pulmonary disease (COPD). With the rising global prevalence of these conditions, Pexopiprant represents a promising candidate for addressing unmet medical needs.
The mechanism of action of Pexopiprant involves blocking the interaction between PGD2 and its DP2 receptor, which plays a critical role in the activation of eosinophils, Th2 cells, and other immune cells implicated in allergic responses. By inhibiting this pathway, Pexopiprant may reduce inflammation and alleviate symptoms associated with allergic rhinitis and eosinophilic esophagitis. Recent studies have also explored its potential in COVID-19-related cytokine storms, given its anti-inflammatory properties, though further clinical validation is required.
From a chemical structure perspective, Pexopiprant features a unique scaffold optimized for high affinity and selectivity toward the DP2 receptor. Its pharmacokinetic profile, including oral bioavailability and metabolic stability, has been a focus of preclinical research. Researchers are particularly interested in its drug-drug interaction potential and safety profile, as these factors are critical for its transition from bench to bedside.
In the context of personalized medicine, Pexopiprant aligns with the growing demand for targeted therapies that minimize off-target effects. Its development highlights the importance of biomarker-driven drug design, a trending topic in precision healthcare. Additionally, the compound's potential synergy with existing biologics or JAK inhibitors is an active area of investigation, reflecting the industry's shift toward combination therapies.
For researchers and clinicians, key questions often revolve around Pexopiprant's clinical trial status, efficacy data, and comparative advantages over other DP2 antagonists like fevipiprant. While early-phase trials have shown promise, larger-scale studies are needed to confirm its therapeutic benefits. The compound's intellectual property landscape and generic development timeline are also of interest to stakeholders in the pharmaceutical market.
From an SEO perspective, frequently searched terms related to Pexopiprant include "Pexopiprant buy online," "Pexopiprant solubility," and "Pexopiprant synthesis protocol." These queries reflect the needs of both commercial and academic audiences. To ensure accessibility, this content incorporates long-tail keywords such as "Pexopiprant CAS 932708-14-0 supplier" and "DP2 receptor antagonist mechanism," enhancing its discoverability in search engines.
In summary, Pexopiprant (CAS No. 932708-14-0) exemplifies the intersection of innovative drug discovery and patient-centric therapeutic development. As research progresses, its role in managing immune-mediated disorders may expand, offering new hope for patients worldwide. Stay updated with peer-reviewed journals and clinical trial databases for the latest advancements on this compelling compound.
932708-14-0 (Pexopiprant) 関連製品
- 2137855-99-1(methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 2825010-96-4(4-(Difluoromethyl)cyclopentane-1,2-dione)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)
- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 2245938-86-5(1H-Pyrazole-3-carboxylic acid, 5-(chloromethyl)-1-methyl-, methyl ester)
